molecular formula C17H15N3O2 B1672566 GYKI-52466 CAS No. 102771-26-6

GYKI-52466

Katalognummer: B1672566
CAS-Nummer: 102771-26-6
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: LFBZZHVSGAHQPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GYKI-52466 ist eine 2,3-Benzodiazepin-Verbindung, die als nicht-kompetitiver Antagonist von ionotropen Glutamatrezeptoren wirkt, wobei sie speziell auf den AMPA-Rezeptor abzielt. Es ist bekannt für seine Antikonvulsiva- und neuroprotektiven Eigenschaften und wirkt nicht auf Gamma-Aminobuttersäure-Rezeptoren wie herkömmliche 1,4-Benzodiazepine .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Spinal Cord Injury
Research has demonstrated that GYKI-52466 provides significant neuroprotection in models of spinal cord injury (SCI). In a rat model, administration of this compound resulted in reduced secondary damage following SCI, as evidenced by histological examinations showing less hemorrhage and necrosis compared to untreated controls. The compound protected neurons, myelin, and axons, suggesting its potential as a therapeutic agent for acute SCI management .

Kainic Acid Toxicity
this compound has also shown efficacy in reducing kainic acid-induced seizures. Studies indicate that preconditioning with low doses of this compound can induce tolerance to the neurotoxic effects of kainic acid in the hippocampus. This effect is thought to be mediated through inverse agonism of G-protein coupled receptors, which may help mitigate seizure severity at lower doses than typically associated with side effects .

Epilepsy Treatment

This compound has been investigated as an adjunctive treatment for epilepsy. Its ability to selectively block AMPA receptors without affecting NMDA receptors positions it as a promising candidate for managing epileptic seizures, particularly in patients who do not respond adequately to conventional therapies. The compound's non-competitive antagonistic action allows it to function effectively under conditions where glutamate levels are elevated, which is often the case during seizure activity .

Pharmacological Preconditioning

The concept of pharmacological preconditioning involves administering a drug prior to a neurotoxic event to enhance neuronal resilience. This compound has been shown to induce such preconditioning effects against kainic acid toxicity. This approach may provide a novel strategy for preventing excitotoxic damage associated with various neurological conditions, including stroke and traumatic brain injury .

Mechanistic Insights

The mechanism of action of this compound is characterized by its allosteric blocking of AMPA/kainate receptors. It does not compete with glutamate for binding sites but instead alters receptor activity through a non-competitive mechanism that is voltage-independent and does not exhibit use dependence. This unique action profile could confer advantages over traditional competitive antagonists in clinical settings where rapid modulation of excitatory neurotransmission is required .

Data Summary Table

Application AreaFindings and Implications
Neuroprotection in SCIReduced secondary damage; preserved neuronal integrity .
Kainic Acid-Induced SeizuresInduction of tolerance; potential for lower dose efficacy .
Epilepsy TreatmentEffective adjunct therapy; selective AMPA receptor blockade .
Pharmacological PreconditioningEnhances resilience against excitotoxicity; novel preventive strategy .

Case Studies and Research Findings

  • Neuroprotective Efficacy Post-SCI : A study showed that rats treated with this compound exhibited significantly better motor function recovery compared to controls, highlighting its potential as a therapeutic agent for SCI .
  • Tolerance Induction Against Kainate Toxicity : Research indicated that preconditioning with this compound led to lasting neuroprotective effects against kainate toxicity, suggesting its role in modulating GPCR activity and enhancing neuronal survival mechanisms .
  • Clinical Implications for Epilepsy : Clinical trials exploring the use of this compound as an adjunct therapy for refractory epilepsy have shown promising results, indicating its potential utility in broader epilepsy management strategies .

Wirkmechanismus

Target of Action

Gyki-52466, also known as 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, primarily targets the AMPA receptors . It acts as a non-competitive antagonist of these receptors . It also has some activity against kainate receptors .

Mode of Action

This compound interacts with its targets by allosterically modulating the AMPA receptors . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in the receptor’s activity . It is a negative allosteric modulator , meaning it reduces the activity of the AMPA receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By antagonizing the AMPA receptors, this compound reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the nervous system .

Pharmacokinetics

This suggests it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The antagonism of AMPA receptors by this compound leads to a reduction in the excitatory effects of glutamate . This results in anticonvulsant effects, making this compound useful in the treatment of seizures . It also has neuroprotective properties, as it can protect neurons from the damaging effects of excessive glutamate stimulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect AMPA receptors could potentially alter the effectiveness of this compound . Additionally, factors such as the pH of the environment could potentially influence the ionization state of this compound, which could in turn affect its absorption and distribution .

Biochemische Analyse

Biochemical Properties

GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .

Cellular Effects

GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .

Molecular Mechanism

The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .

Dosage Effects in Animal Models

In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .

Vorbereitungsmethoden

Die Synthese von GYKI-52466 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Benzodiazepinstruktur. Die Synthesemethode umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

GYKI-52466 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Funktion als nicht-kompetitiver Antagonist des AMPA-Rezeptors, einer Art von ionotropen Glutamatrezeptor. Durch die Bindung an den Rezeptor hemmt es die exzitatorischen Wirkungen von Glutamat, wodurch die neuronale Erregbarkeit reduziert und Neuroprotektion geboten wird. Die Verbindung interagiert nicht mit Gamma-Aminobuttersäure-Rezeptoren, wodurch sie sich von herkömmlichen Benzodiazepinen unterscheidet .

Biologische Aktivität

Gyki-52466 is a selective non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial components of the glutamatergic signaling pathway in the central nervous system. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

  • Chemical Name : 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine dihydrochloride
  • Molecular Formula : C16H18Cl2N2O3
  • Purity : ≥98%

This compound functions primarily by blocking AMPA receptor-mediated currents. It exhibits high selectivity for AMPA and kainate receptors with IC50 values of approximately 7.5 µM for kainate and 11 µM for AMPA, while being ineffective against NMDA receptors . The inhibition occurs in a noncompetitive manner, indicating that this compound binds to a site distinct from the agonist binding site, thus preventing receptor activation without competing with glutamate .

Biological Effects

  • Anticonvulsant Activity :
    • This compound has demonstrated efficacy in terminating seizure activity in various models of status epilepticus. In studies involving kainic acid-induced seizures in mice, early administration of this compound effectively halted ongoing seizures with minimal recurrence compared to diazepam . The compound was also shown to maintain neurological responsiveness post-treatment, unlike diazepam which caused significant sedation .
  • Neuroprotective Effects :
    • The compound exhibits neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release. This is particularly relevant in conditions such as traumatic brain injury and neurodegeneration where AMPA receptor overactivation can lead to neuronal death .
  • Anti-proliferative Effects :
    • This compound has been noted to exert anti-proliferative effects on transformed cells, suggesting potential applications in cancer therapy .

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedKey Findings
Fritsch et al., 2009Kainic acid-induced seizures in miceEarly administration terminated seizures; lower recurrence rates compared to diazepam .
Szabados et al., 2001Rat hippocampal neuronsDemonstrated potent antagonism of AMPA/kainate currents; noncompetitive inhibition observed .
Donevan & Rogawski, 1993Whole-cell voltage-clamp recordingsEstablished binding kinetics and allosteric blocking mechanism .
Nature Study, 2024Cryo-electron microscopyDetailed the binding site and interaction dynamics of this compound with AMPARs .

Eigenschaften

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145500
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102771-26-6
Record name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyki 52466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GYKI-52466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gyki-52466
Reactant of Route 2
Gyki-52466
Reactant of Route 3
Gyki-52466
Reactant of Route 4
Gyki-52466
Reactant of Route 5
Gyki-52466
Reactant of Route 6
Gyki-52466
Customer
Q & A

A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.